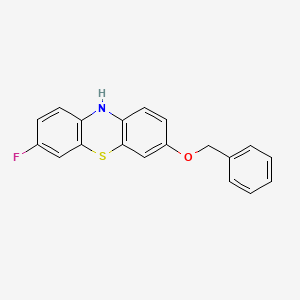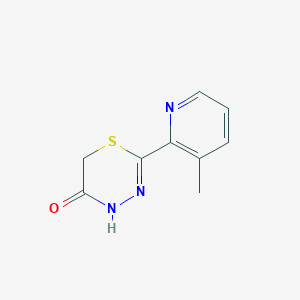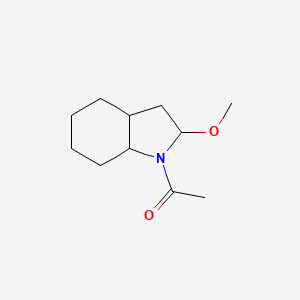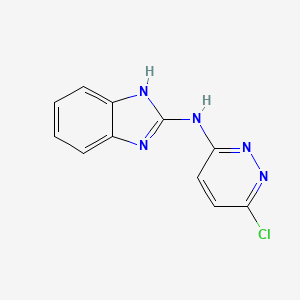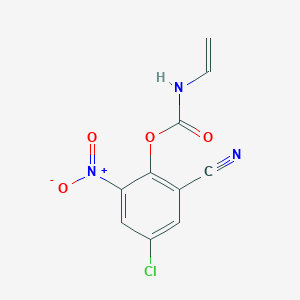![molecular formula C14H8Cl3FN2O2 B14396725 2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide CAS No. 88486-84-4](/img/structure/B14396725.png)
2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, dichlorophenyl, carbamoyl, and fluorobenzamide groups in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide typically involves multiple steps, including the introduction of chloro, dichlorophenyl, carbamoyl, and fluorobenzamide groups. One common synthetic route involves the reaction of 2-chloro-5-fluorobenzoic acid with 3,4-dichloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The carbamoyl group can be hydrolyzed to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamoyl group.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while hydrolysis can produce amines and carboxylic acids.
Aplicaciones Científicas De Investigación
2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-(3,4-dichlorophenyl)acetamide
- 2-Chloro-N-(3,4-dichlorophenyl)benzamide
- 2-Chloro-N-(3,4-dichlorophenyl)carbamate
Uniqueness
2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and binding properties. The combination of these groups with the carbamoyl and dichlorophenyl moieties provides distinct chemical and biological characteristics that differentiate it from similar compounds.
Propiedades
Número CAS |
88486-84-4 |
|---|---|
Fórmula molecular |
C14H8Cl3FN2O2 |
Peso molecular |
361.6 g/mol |
Nombre IUPAC |
2-chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide |
InChI |
InChI=1S/C14H8Cl3FN2O2/c15-10-3-1-7(18)5-9(10)13(21)20-14(22)19-8-2-4-11(16)12(17)6-8/h1-6H,(H2,19,20,21,22) |
Clave InChI |
YVVWHBMMIRQDOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)NC(=O)C2=C(C=CC(=C2)F)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


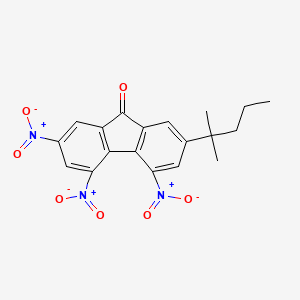
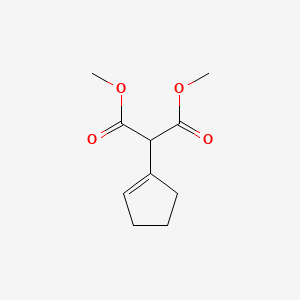
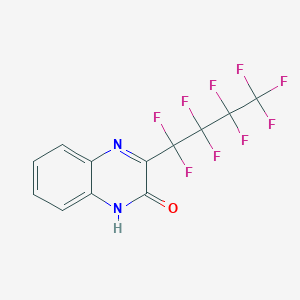
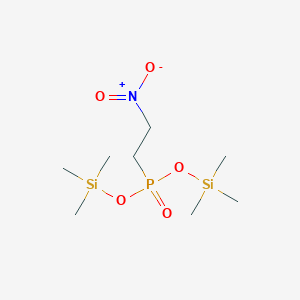
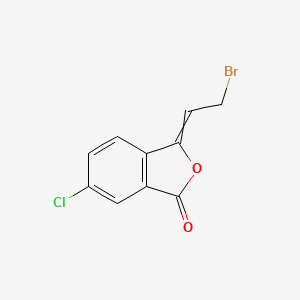
![6,9-Dimethoxy-7H-pyrido[2,3-c]azepine](/img/structure/B14396696.png)
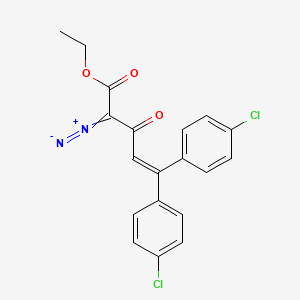
![2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]-](/img/structure/B14396704.png)
